2-(4-Phenylphenyl)piperidine
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Overview
Description
2-[1,1’-Biphenyl]-4-ylpiperidine is an organic compound that features a biphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-ylpiperidine typically involves the coupling of a biphenyl derivative with a piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in a variety of solvents, including tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of 2-[1,1’-Biphenyl]-4-ylpiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halogens or amines.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-ylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-ylpiperidine involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly used in pharmaceuticals and organic synthesis.
Uniqueness
2-[1,1’-Biphenyl]-4-ylpiperidine is unique due to the combination of the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler biphenyl or piperidine derivatives.
Properties
IUPAC Name |
2-(4-phenylphenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIHYIUYBRGORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-28-7 |
Source
|
Record name | 2-[1,1′-Biphenyl]-4-ylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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